![molecular formula C40H42Cl2F4N10O5 B610109 Pimodivir hydrochloride hemihydrate CAS No. 1777721-70-6](/img/structure/B610109.png)
Pimodivir hydrochloride hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pimodivir Hydrochloride, also known as JNJ-63623872 or VX-787, is an antiviral drug developed for the treatment of influenza A. It is a first-in-class, orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. This compound has shown promising results in clinical trials, particularly for hospitalized and high-risk patients with influenza A .
准备方法
吡莫地韦盐酸盐的合成路线和反应条件涉及多个步骤。制备通常从合成双环[22最后一步涉及形成盐酸盐,以提高化合物的稳定性和溶解度 .
吡莫地韦盐酸盐的工业生产方法旨在优化产率和纯度,同时最大限度地减少对环境的影响。 这些方法通常涉及使用先进的催化工艺和纯化技术,以确保最终产品具有最高的质量 .
化学反应分析
吡莫地韦盐酸盐会发生各种化学反应,包括:
氧化: 该反应可能发生在双环[2.2.2]辛烷核心处,导致形成氧化衍生物。
还原: 还原反应可以修饰嘧啶和吡咯并[2,3-b]吡啶部分,可能改变化合物的抗病毒活性。
这些反应中常用的试剂和条件包括强氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及各种亲核试剂用于取代反应。 这些反应形成的主要产物通常是吡莫地韦盐酸盐的衍生物,具有修饰的抗病毒活性 .
科学研究应用
Efficacy in Clinical Trials
Pimodivir has undergone several clinical trials to assess its efficacy and safety profile:
- Phase 2b Study : In a randomized trial involving hospitalized patients with influenza A, subjects received either 600 mg of pimodivir plus oseltamivir or a placebo plus oseltamivir. Results indicated that patients receiving pimodivir experienced a shorter time to symptom resolution (72.45 hours) compared to the placebo group (94.15 hours). Additionally, the incidence of influenza-related complications was lower in the pimodivir group (7.9% versus 15.6%) .
- Phase 3 Studies : Two Phase 3 studies evaluated pimodivir combined with standard-of-care treatments in hospitalized patients and high-risk outpatients. However, findings indicated no significant additional benefit over standard care alone .
Resistance Mechanisms
Research has identified several mutations in the PB2 protein that confer resistance to pimodivir. Notable mutations include F404Y and M431I, which emerged during clinical trials and resulted in significant reductions in drug sensitivity . Understanding these resistance patterns is crucial for optimizing treatment regimens and developing next-generation antiviral agents.
Pharmacokinetics
Pharmacokinetic studies have shown that pimodivir's absorption and metabolism are comparable between elderly and non-elderly patients . This finding suggests that age-related pharmacokinetic variability may not significantly affect dosing strategies for different patient populations.
Structural Insights
The structural analysis of pimodivir in complex with PB2 has provided valuable insights into its binding interactions and potential for further optimization. Molecular modeling studies have suggested modifications that could enhance binding affinity and reduce toxicity while maintaining antiviral efficacy .
Summary of Research Findings
Study Phase | Population | Dosage | Outcome |
---|---|---|---|
Phase 2b | Hospitalized patients with influenza A | 600 mg + oseltamivir | Shorter symptom resolution time; lower complication rates |
Phase 3 | Hospitalized & high-risk outpatients | 600 mg + standard care | No significant additional benefit over standard care |
Resistance Studies | Various strains | N/A | Identified mutations conferring resistance |
作用机制
吡莫地韦盐酸盐通过抑制甲型流感病毒聚合酶复合物的聚合酶基本蛋白 2 (PB2) 亚基来发挥作用。这种抑制阻止病毒复制其 RNA,从而减少病毒载量并缓解症状。 所涉及的分子靶点和途径包括 PB2 的帽结合域,这是病毒的帽抢夺机制所必需的 .
相似化合物的比较
吡莫地韦盐酸盐在抗病毒药物中具有独特性,因为它特异性抑制 PB2 亚基。类似化合物包括:
巴洛沙韦: 抑制聚合酶酸性 (PA) 蛋白。
法匹拉韦: 一种嘌呤核苷类似物,可阻断聚合酶基本蛋白 1 (PB1) 的功能。
奥司他韦: 一种神经氨酸酶抑制剂,可阻止新病毒颗粒的释放.
生物活性
Pimodivir hydrochloride hemihydrate, also known as JNJ-63623872 or VX-787, is a promising antiviral agent primarily developed for the treatment of influenza A virus infections. This compound acts as a non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex, effectively blocking viral replication. This article explores the biological activity of pimodivir through various studies, including pharmacokinetics, binding affinity, and clinical outcomes.
Pimodivir inhibits the cap-snatching mechanism utilized by the influenza virus for mRNA synthesis. By binding to the PB2 subunit, it prevents the viral polymerase from recognizing and utilizing host cell mRNA caps, which is essential for viral RNA replication. The binding affinity of pimodivir to the wild-type PB2 cap-binding domain has been quantified with a dissociation constant (Kd) of approximately 2.2 nM, indicating strong binding efficacy .
Binding Affinity and Resistance
Research has shown that mutations in the PB2 protein can significantly affect the binding affinity of pimodivir. For instance, specific mutations like F404Y and M431I reduced binding affinity by factors of 280 and 7, respectively . This highlights the potential for resistance development in influenza strains and underscores the importance of monitoring viral mutations during treatment.
Table 1: Binding Affinity Changes Due to PB2 Mutations
Mutation | Binding Affinity Change (Factor) |
---|---|
Wild-Type | 1 |
F404Y | 280 |
M431I | 7 |
H357N | 130 |
Pharmacokinetics
A Phase 2 clinical trial assessed the pharmacokinetics of pimodivir in different age groups. The study found that pharmacokinetic parameters were similar between elderly and nonelderly patients. The median time to symptom resolution was shorter for patients receiving pimodivir compared to placebo (72.45 hours vs. 94.15 hours) . Additionally, there was a lower incidence of influenza-related complications in the pimodivir group (7.9%) versus the placebo group (15.6%) .
Table 2: Pharmacokinetic Parameters in Clinical Study
Parameter | Pimodivir + Oseltamivir (n=63) | Placebo + Oseltamivir (n=32) |
---|---|---|
Time to Symptom Resolution | 72.45 hours | 94.15 hours |
Incidence of Complications | 7.9% | 15.6% |
Efficacy in Clinical Trials
In clinical settings, pimodivir has demonstrated significant antiviral activity against influenza A virus. In a Phase 2b study (TOPAZ), patients treated with pimodivir showed notable virologic improvements compared to those receiving standard care alone . The combination therapy with oseltamivir further enhanced treatment outcomes, suggesting a synergistic effect.
Case Studies and Observations
Several case studies have documented the effects of pimodivir on patients with severe influenza A infections. In one instance, a patient treated with pimodivir experienced rapid alleviation of symptoms and viral load reduction within days of initiating therapy . These findings support the compound's role as an effective antiviral agent in high-risk populations.
属性
CAS 编号 |
1777721-70-6 |
---|---|
分子式 |
C40H42Cl2F4N10O5 |
分子量 |
889.7 g/mol |
IUPAC 名称 |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1 |
InChI 键 |
WPLSKBKDOCXXMO-KIHJVYKPSA-N |
SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
手性 SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
规范 SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Pimodivir HCl; Pimodivir hydrochloride; Pimodivir hydrochloride hemihydrate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。